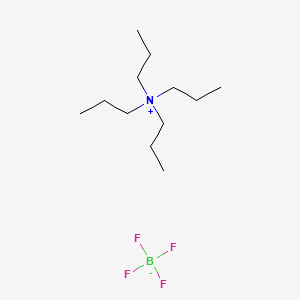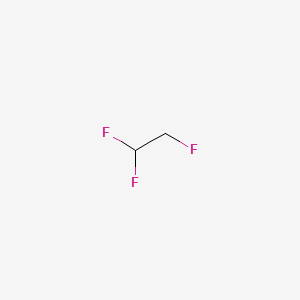
2-Bromoethyl chloroformate
Vue d'ensemble
Description
2-Bromoethyl chloroformate is a technical grade compound with a linear formula of ClCOOCH2CH2Br . It is formally an ester of chloroformic acid .
Synthesis Analysis
The synthesis of 2-Bromoethyl chloroformate involves various methods . Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Bromoethyl chloroformate is C3H4BrClO2 . The molecular weight is 187.42 g/mol . The InChI key is ZLCKDYMZBZNBMJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Chloroformates, including 2-Bromoethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis
2-Bromoethyl chloroformate has a molecular weight of 187.42 g/mol . It has a refractive index of n20/D 1.478 (lit.) and a density of 1.749 g/mL at 25°C (lit.) .Applications De Recherche Scientifique
Organic Synthesis: Amino Protecting Group
2-Bromoethyl chloroformate: is utilized in organic synthesis for the introduction of the BEOC-amino protecting group . This protecting group is particularly valuable because it can be cleaved with diluted base after modification with tert-phosphines, or with fluoride ions after modification with trimethylstannyl-lithium . This dual cleavage option provides flexibility in subsequent synthetic steps.
Metabonomic Profiling
In analytical chemistry, particularly metabonomics, 2-Bromoethyl chloroformate serves as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) based profiling . It allows for the treatment of urine samples in aqueous phase, optimizing and validating the analysis over a broad range of compounds and urine samples .
Pharmaceutical Research: Protecting Group Introduction
In pharmaceutical research, 2-Bromoethyl chloroformate is used for the introduction of protecting groups during the synthesis of complex molecules . The ability to introduce and later remove these groups is crucial for the stepwise construction of pharmaceuticals.
Polymer Chemistry: Modifier
The compound finds application in polymer chemistry as a modifier. It can be used to introduce specific functional groups into polymers, which can alter their properties and make them suitable for particular applications .
Biochemistry: Neurotransmitter Precursors
In biochemistry, 2-Bromoethyl chloroformate has been used in the synthesis of photolabile precursors of neurotransmitters . These precursors can be rapidly photolyzed to release active neurotransmitters, aiding in the study of neuronal receptors and their kinetics.
Environmental Safety: Handling and Disposal
While not a direct application in research, knowledge of the safe handling and disposal of 2-Bromoethyl chloroformate is essential due to its reactivity and potential environmental impact . Proper procedures ensure the safety of researchers and minimize environmental contamination.
Analytical Chemistry: Derivatization Agent
2-Bromoethyl chloroformate: is also used as a derivatization agent in analytical chemistry to transform polar compounds into less polar, more volatile derivatives for analysis by GC/MS .
Sample Preparation: Esterification
In sample preparation for analysis, 2-Bromoethyl chloroformate can act as an esterifying agent, converting various substances into their ester forms, which are often more stable and easier to analyze .
Mécanisme D'action
Target of Action
The primary target of 2-Bromoethyl chloroformate is the amino group in organic compounds . It is used for the introduction of the BEOC-amino protecting group .
Mode of Action
2-Bromoethyl chloroformate interacts with its targets by forming carbamates . This interaction occurs when 2-Bromoethyl chloroformate reacts with amines . The resulting changes include the formation of a new compound, the BEOC-amino protecting group .
Biochemical Pathways
The affected pathway involves the reaction of 2-Bromoethyl chloroformate with amines to form carbamates . The downstream effects include the protection of the amino group, which can be cleaved with diluted base after modification with tert-phosphines .
Pharmacokinetics
It is known that 2-bromoethyl chloroformate is a prodrug that is metabolized in vivo to the active form, 2-bromoethyl alcohol . This active form inhibits DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of 2-Bromoethyl chloroformate’s action include the inhibition of DNA synthesis and cell division . This is due to the action of its active form, 2-bromoethyl alcohol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromoethyl chloroformate. For instance, it is known that most chloroformates, including 2-Bromoethyl chloroformate, are colorless, volatile liquids that degrade in moist air . Therefore, the presence of moisture in the environment could potentially affect the stability of 2-Bromoethyl chloroformate.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromoethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197395 | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl chloroformate | |
CAS RN |
4801-27-8 | |
| Record name | Carbonochloridic acid, 2-bromoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



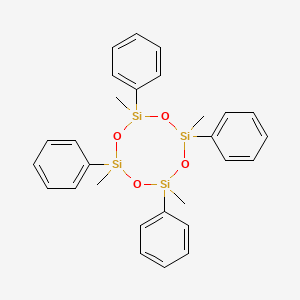

![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)
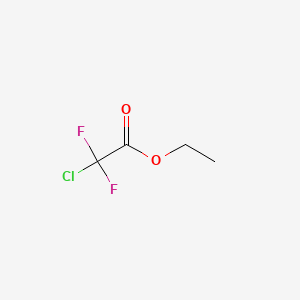




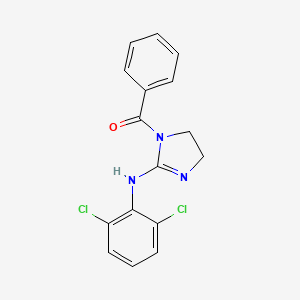

![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)

